molecular formula C16H23FN2O4 B2854591 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048008-27-0

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2854591
CAS No.: 1048008-27-0
M. Wt: 326.368
InChI Key: LSQFTMZLIDKDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This butanoic acid derivative features both 4-fluorophenyl and 3-isopropoxypropylamino functional groups, a structural motif seen in compounds investigated for their potential bioactivity . The presence of the fluorophenyl group is a common pharmacophore in drug discovery due to its ability to influence a molecule's electronic properties, metabolic stability, and binding affinity . The compound's structure, containing multiple nitrogen and oxygen atoms, makes it a versatile intermediate or scaffold for the synthesis of more complex molecules, such as those explored in the development of novel therapeutic agents for challenging targets . It is supplied with a minimum purity of ≥98% (as determined by HPLC) and is accompanied by a Certificate of Analysis. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-fluoroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4/c1-11(2)23-9-3-8-18-14(16(21)22)10-15(20)19-13-6-4-12(17)5-7-13/h4-7,11,14,18H,3,8-10H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQFTMZLIDKDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable carbonyl compound, followed by the introduction of the isopropoxypropyl group through nucleophilic substitution. The final step often involves the formation of the oxobutanoic acid moiety through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides or sulfonates under basic or acidic conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, biological activity, and synthetic applications.

Substituent Analysis

Key structural variations among analogs include:

  • Aromatic Substituents: 4-Fluorophenyl (target compound): Enhances metabolic stability and binding affinity in enzyme inhibitors due to fluorine’s electronegativity and small size . Ethylphenyl (4-((4-Ethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid): The ethyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
  • Alkyl/Amino Side Chains: 3-Isopropoxypropyl (target compound): The ether linkage and branched isopropyl group may improve pharmacokinetic properties by balancing hydrophilicity and metabolic resistance .

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity (if reported) Reference
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid 4-Fluorophenyl, 3-isopropoxypropyl Balanced lipophilicity, metabolic stability Likely hTS inhibitor (analog-based)
(R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid Cyclopropylethyl, phenyl Rigid structure, synthetic complexity hTS inhibition (IC₅₀ ~ 2 µM)
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl Enhanced solubility, metal coordination Used in metal complexes for antimicrobial studies
4-((4-Ethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid 4-Ethylphenyl, 3-isopropoxypropyl High lipophilicity Not reported
(E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid Thiophene, methoxycarbonyl Conjugated system, strong hTS binding hTS inhibition (IC₅₀ < 1 µM)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step nucleophilic substitution and coupling strategy.

  • Step 1 : React 4-fluorophenylamine with a β-keto ester (e.g., ethyl 4-oxobutanoate) under acidic conditions to form the 4-fluorophenylamino-oxobutanoate intermediate .
  • Step 2 : Introduce the 3-isopropoxypropylamine group via a coupling reagent (e.g., HATU or EDC) in anhydrous DMF with DIPEA as a base. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
    • Key Data :
ParameterValue/DetailsSource
Coupling Reagent Yield65–75% (HATU vs. EDC comparison)
Purification SolventCH₂Cl₂:MeOH (9:1 to 7:3 v/v)

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm the presence of the 4-fluorophenyl group (¹H NMR: δ 7.2–7.4 ppm; ¹⁹F NMR: δ -115 ppm) .
  • XRD : Resolve the crystal structure to verify stereochemistry and hydrogen bonding (e.g., C=O···H-N interactions) .
  • HRMS : Validate molecular weight (C₁₇H₂₃FN₂O₄; calculated [M+H]⁺ = 363.1722) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Optimize in DMSO (≥10 mM stock) and dilute in PBS (pH 7.4) for cellular assays. Precipitation observed at concentrations >100 µM in aqueous buffers .
  • Stability : Perform LC-MS stability studies under varying pH (3–9) and temperatures (4–37°C). Degradation occurs at pH >8 (t₁/₂ = 12 hours) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify the fluorophenyl or isopropoxypropyl groups (e.g., replace F with Cl or adjust alkyl chain length) .
  • Assays : Test analogs in kinase inhibition (e.g., EGFR) or apoptosis assays (e.g., caspase-3 activation). For example, a related compound showed IC₅₀ = 25 µM in MCF-7 cells .
    • SAR Data Table :
Analog ModificationIC₅₀ (µM)Selectivity (EGFR vs. VEGFR2)Source
4-Fluorophenyl (parent)251:0.8
3,5-Dichlorophenyl121:0.3

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Control Variables : Standardize cell lines (e.g., ATCC authentication), serum-free pre-incubation, and compound batch consistency.
  • Data Reproducibility : Use orthogonal assays (e.g., MTT for viability, Annexin V for apoptosis) to confirm activity .
    • Case Study : A 2024 study reported conflicting IC₅₀ values (15 vs. 25 µM) due to differences in MCF-7 passage numbers. Re-testing under unified protocols resolved discrepancies .

Q. How can computational modeling guide target identification?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR PDB: 1M17). The isopropoxypropyl group shows hydrophobic binding to the ATP pocket .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å indicates stable complexes) .

Q. What analytical methods optimize quantification in complex matrices (e.g., plasma)?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH. LOD = 0.1 ng/mL, LOQ = 0.3 ng/mL .
  • Matrix Effects : Validate recovery (>85%) via spike-and-recovery in rat plasma .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

  • Root Cause : Differences in solvent purity (e.g., DMSO hygroscopicity) and measurement techniques (UV-Vis vs. nephelometry).
  • Resolution : Use Karl Fischer titration for solvent water content and standardize nephelometry at λ = 600 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.